molecular formula C4H12ClNO2 B7988016 D-Threoninol hcl

D-Threoninol hcl

Cat. No.: B7988016
M. Wt: 141.60 g/mol
InChI Key: REMZWDMWHINGKS-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Threoninol hydrochloride: is a derivative of threonine, an amino acid. It is a small organic molecule with the chemical formula C4H11NO2·HCl. This compound is often used in the synthesis of artificial nucleic acids and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Threoninol hydrochloride can be synthesized from D-threonine through a series of chemical reactions. The primary synthetic route involves the reduction of D-threonine to D-threoninol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of D-Threoninol hydrochloride typically involves large-scale chemical synthesis using automated reactors. The process includes the reduction of D-threonine using reducing agents like sodium borohydride, followed by purification and crystallization to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: D-Threoninol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

D-Threoninol hydrochloride exerts its effects by incorporating into nucleic acids, thereby modifying their structure and function. It can form stable complexes with DNA and RNA, affecting their stability and interactions with other molecules. This modification can regulate gene expression and other biological processes .

Comparison with Similar Compounds

Uniqueness: D-Threoninol hydrochloride is unique due to its specific configuration and ability to form stable complexes with nucleic acids. This makes it particularly useful in genetic research and therapeutic applications .

Properties

IUPAC Name

(2S,3S)-2-aminobutane-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMZWDMWHINGKS-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CO)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.